Deamidated Eptifibatide is a modified form of Eptifibatide, which is a cyclic heptapeptide originally derived from the venom of the Southeastern pygmy rattlesnake (Sistrurus miliarus barbouri). Eptifibatide functions as a glycoprotein IIb/IIIa inhibitor, playing a crucial role in the prevention of platelet aggregation. This compound is classified within the broader category of arginine-glycine-aspartate-mimetics, which are known for their ability to mimic the binding properties of certain proteins involved in cell adhesion and aggregation processes .
Eptifibatide, and by extension Deamidated Eptifibatide, is synthesized based on the natural peptides found in snake venom. The original peptide was engineered through truncation and cyclization techniques to enhance its therapeutic efficacy while minimizing immunogenicity and improving stability against proteolytic degradation .
Deamidated Eptifibatide falls under the classification of peptide-based therapeutics, specifically as an antagonist for glycoprotein IIb/IIIa receptors. It is utilized primarily in cardiovascular medicine for managing conditions such as myocardial infarction and as an adjunct during percutaneous coronary interventions .
The synthesis of Deamidated Eptifibatide typically involves several key steps:
The synthesis process is designed to be scalable for industrial production while maintaining high yields and purity levels. The use of specific coupling agents and controlled reaction conditions helps mitigate racemization during synthesis, which is critical for maintaining the biological activity of the peptide .
The molecular formula of Deamidated Eptifibatide is C35H48N10O10S2, with a molecular weight of approximately 832.95 g/mol. Its structure features a cyclic arrangement that includes multiple amino acids linked by disulfide bonds, which are essential for its functionality as a glycoprotein IIb/IIIa inhibitor .
Deamidated Eptifibatide undergoes several chemical reactions relevant to its function:
The reversible nature of its binding allows for controlled inhibition of platelet aggregation, making it effective in clinical settings where temporary anticoagulation is required.
Deamidated Eptifibatide functions by reversibly inhibiting platelet aggregation through its interaction with glycoprotein IIb/IIIa receptors. This mechanism involves:
Studies indicate that Deamidated Eptifibatide maintains its pharmacological efficacy while demonstrating reduced immunogenicity compared to its parent compound due to modifications made during synthesis.
Deamidated Eptifibatide is primarily utilized in clinical settings for:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4